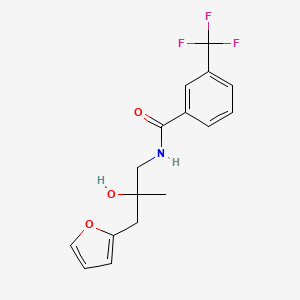

N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-4-(trifluoromethoxy)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

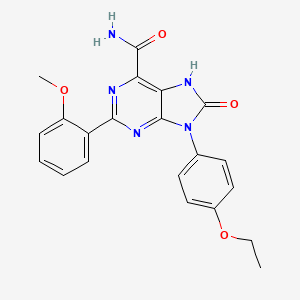

N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-4-(trifluoromethoxy)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.

Scientific Research Applications

Antimicrobial Agents for Gram-Positive Pathogens

The synthesized compound N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine has shown promising antimicrobial activity against Gram-positive pathogens, particularly Enterococcus faecium biofilm-associated infections . Its potential as an antimicrobial agent makes it valuable for combating bacterial strains.

Antioxidant Properties

The same compound, N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine , was evaluated for antioxidant activity using assays such as DPPH, ABTS, and ferric reducing power. Its ability to scavenge free radicals and protect against oxidative stress highlights its potential as an antioxidant agent .

Tyrosinase Inhibition

Another related compound, 4-(phenylsulfanyl)butan-2-one , has been investigated for its effects on pigment generation processes. It successfully inhibits tyrosinase activity, making it a non-competitive inhibitor of tyrosinase. This property could have applications in cosmetic formulations or treatments related to skin pigmentation .

Alternative Toxicity Testing

Both N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine and 2-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-one were subjected to toxicity testing using freshwater cladoceran (Daphnia magna) as a model organism. These compounds offer alternatives to traditional toxicity testing methods, potentially reducing the need for animal testing .

Drug Design Scaffold

The diphenyl sulfone scaffold present in these compounds provides a structural basis for drug design. Researchers can explore modifications to enhance their pharmacological properties, targeting specific biological pathways or receptors .

Chemical Organic Compounds Research

Finally, the synthesis and characterization of these novel compounds contribute to the broader field of chemical organic compounds. Their unique chemotypes (including N-acyl-α-amino acids, 4H-1,3-oxazol-5-ones, and 2-acylamino ketones) expand our understanding of chemical diversity and potential applications .

Mechanism of Action

Target of Action

The compound, also known as N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-4-(trifluoromethoxy)benzamide, is a promising inhibitor of human soluble epoxide hydrolase . Soluble epoxide hydrolase (sEH) is an enzyme involved in the metabolism of fatty acids and has been implicated in various physiological and pathological processes, including inflammation and pain.

Mode of Action

The compound interacts with sEH by binding to its active siteIt is known that inhibitors of seh generally work by blocking the enzyme’s ability to metabolize certain fatty acids, thereby altering cellular signaling pathways .

Biochemical Pathways

The inhibition of sEH affects the metabolism of epoxyeicosatrienoic acids (EETs), which are fatty acid metabolites involved in various cellular signaling pathways. EETs have vasodilatory, anti-inflammatory, and analgesic effects. By inhibiting sEH, the compound increases the levels of EETs, potentially enhancing these effects .

Result of Action

By inhibiting sEH and thereby increasing EET levels, the compound may exert anti-inflammatory and analgesic effects. This could make it a potential candidate for the treatment of conditions associated with inflammation and pain .

properties

IUPAC Name |

N-[(4-phenylsulfanyloxan-4-yl)methyl]-4-(trifluoromethoxy)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20F3NO3S/c21-20(22,23)27-16-8-6-15(7-9-16)18(25)24-14-19(10-12-26-13-11-19)28-17-4-2-1-3-5-17/h1-9H,10-14H2,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOLYDYRPQNXMBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CNC(=O)C2=CC=C(C=C2)OC(F)(F)F)SC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20F3NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-4-(trifluoromethoxy)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2460375.png)

![1-methyl-3-(2-methylbenzyl)-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2460379.png)

![4-tert-butyl-N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2460381.png)

![3-Methyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine dihydrochloride](/img/structure/B2460382.png)

![1,3-dimethyl 2-[(2E)-3-(tert-butylamino)prop-2-en-1-ylidene]propanedioate](/img/structure/B2460384.png)

![(E)-4-((2-(benzo[d]thiazol-2-yl)hydrazono)methyl)phenol](/img/structure/B2460385.png)

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 1-methylsulfonylpiperidine-4-carboxylate](/img/structure/B2460389.png)

![5-[(4-Cyanophenoxy)methyl]-2-furoic acid](/img/structure/B2460390.png)

![1-[4-(Furan-2-carbonyl)piperazin-1-yl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butan-1-one](/img/structure/B2460395.png)